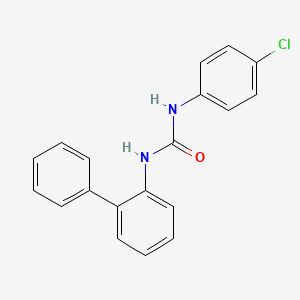
N-2-biphenylyl-N'-(4-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-biphenylyl-N'-(4-chlorophenyl)urea, commonly known as BPU, is a synthetic compound that has been extensively studied for its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 308.78 g/mol. BPU has been found to have significant effects on the biological systems, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of BPU is not fully understood, but it is believed to act by inhibiting the activity of protein kinases. Protein kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer and neurodegenerative disorders. BPU has been found to inhibit the activity of several protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK-3), and mitogen-activated protein kinases (MAPKs).
Biochemical and physiological effects:
BPU has been found to have significant biochemical and physiological effects on the biological systems. It has been found to induce cell cycle arrest and apoptosis in cancer cells, to improve cognitive function in animal models of Alzheimer's disease, and to modulate the immune response. BPU has also been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various diseases, including autoimmune disorders and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
BPU has several advantages for lab experiments, including its high purity, solubility in organic solvents, and well-established synthesis method. However, BPU also has some limitations, including its low water solubility, which can limit its use in in vivo experiments, and its potential toxicity, which requires careful handling and safety precautions.
Zukünftige Richtungen
Several future directions for BPU research can be identified. These include the development of more potent and selective BPU analogs, the investigation of BPU's effects on other protein kinases and signaling pathways, and the evaluation of BPU's potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune disorders. Further studies are also needed to understand the pharmacokinetics and pharmacodynamics of BPU and to optimize its dosing and administration.
Synthesemethoden
BPU is synthesized by reacting 2-biphenylamine with 4-chlorophenyl isocyanate in the presence of a catalyst. The reaction takes place in an organic solvent, and the product is obtained by filtration and recrystallization. The purity of the product is assessed by using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
BPU has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, BPU has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In neuroscience, BPU has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In immunology, BPU has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(2-phenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-15-10-12-16(13-11-15)21-19(23)22-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODWYERFAIIGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenyl-2-yl-3-(4-chlorophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-isopropoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5707588.png)
![7-(1-azepanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5707600.png)


![N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5707631.png)
![ethyl 2-({[(5-chloro-2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5707639.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707642.png)
![4-fluoro-3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5707649.png)
![[(2-ethoxy-1-naphthyl)methylene]malononitrile](/img/structure/B5707655.png)


![1-[(2,4-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5707669.png)

![methyl 4-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5707689.png)